6-Chloro-4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline is a chemical compound categorized under quinolines, which are heterocyclic aromatic organic compounds. This specific compound is identified by its CAS number 478043-57-1 and has the molecular formula C17H11ClF3NS. The compound's structure includes a chloro group, a methyl group, and a trifluoromethyl-substituted phenyl group attached via a sulfanyl linkage, making it of interest in various chemical and pharmaceutical applications .
The synthesis of 6-Chloro-4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline can be achieved through several methods. One common approach involves the reaction of 6-chloro-4-methylquinoline with a trifluoromethyl-substituted phenyl sulfide. The reaction typically requires specific conditions such as elevated temperatures and the presence of catalysts to facilitate the formation of the sulfide linkage.
The molecular structure of 6-Chloro-4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline features:
The compound can participate in various chemical reactions typical for quinolines and sulfides. Notably, it can undergo nucleophilic substitutions due to the presence of electron-withdrawing groups, such as the trifluoromethyl group, which enhances electrophilicity.
The mechanism of action for compounds like 6-Chloro-4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline often involves interactions with biological targets such as enzymes or receptors. While specific data on this compound's mechanism may be limited, related quinolines have shown activity against various biological pathways.
The physical and chemical properties of 6-Chloro-4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline are crucial for understanding its behavior in different environments.
This compound has potential applications in scientific research, particularly in medicinal chemistry. Its structural features suggest possible uses in developing pharmaceutical agents targeting various diseases, including cancer and infectious diseases.
Quinoline, a bicyclic heterocycle comprising fused benzene and pyridine rings, has been a cornerstone of medicinal chemistry for over a century. Its journey began with the isolation of quinine from Cinchona bark, which revolutionized antimalarial therapy and provided a structural blueprint for synthetic derivatives [2] [10]. The inherent bioactivity of the quinoline nucleus arises from its ability to intercalate with biological macromolecules and participate in diverse intermolecular interactions, facilitating its incorporation into drugs targeting parasitic, bacterial, and neoplastic diseases [4] [10]. Notable milestones include the development of chloroquine (antimalarial), ciprofloxacin (antibacterial), and topotecan (anticancer), collectively demonstrating the scaffold’s versatility across therapeutic areas [10]. Modern drug discovery continues to exploit quinoline due to its favorable pharmacokinetic profile and synthetic tractability, with recent research focusing on hybrid derivatives to overcome drug resistance and enhance efficacy [2] [7].
Table 1: Clinically Impactful Quinoline-Based Drugs
Drug Name | Therapeutic Class | Key Structural Features | Clinical Application |
---|---|---|---|
Quinine | Antimalarial | 6'-Methoxy, vinyl-piperidine | Malaria treatment |
Chloroquine | Antimalarial | 4-Aminoalkyl side chain | Malaria/Cancer adjunct |
Ciprofloxacin | Antibacterial | 1-Cyclopropyl, 3-carboxy-4-fluoro | Bacterial infections |
Topotecan | Anticancer | 10-Hydroxy, ethyl-linked pyridine | Ovarian/Lung cancer |
Bedaquiline | Antitubercular | 6-Bromo, dimethylamino-butyl | Multidrug-resistant TB |
The trifluoromethyl (-CF₃) group is a critical pharmacophore in modern drug design, primarily due to its profound influence on molecular properties. Its strong electron-withdrawing nature enhances metabolic stability by resisting oxidative degradation, while its high lipophilicity (Hansch π value: 0.88) improves membrane permeability [3]. In FDA-approved drugs like alpelisib (PI3K inhibitor) and ubrogepant (CGRP receptor antagonist), the -CF₃ group contributes to target binding via halogen bonding and hydrophobic interactions, often boosting potency 6–10-fold compared to non-fluorinated analogs [3]. Concurrently, the sulfanyl (-S-) bridge, as seen in compounds like 4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline, offers conformational flexibility and modulates electronic distribution [5]. This motif enhances redox activity and facilitates π-stacking interactions, as demonstrated by sulfanylquinolines inhibiting arachidonic acid-induced platelet aggregation (IC₅₀ = 12 μM) through interference with COX-2/LOX pathways [5]. The synergy between -CF₃ and -S- groups enables fine-tuning of bioavailability and target engagement, making them indispensable in optimizing quinoline-based therapeutics.
Table 2: Biophysical Contributions of Key Substituents
Substituent | Electron Effect | Lipophilicity (log P) | Key Biological Roles |
---|---|---|---|
Trifluoromethyl (-CF₃) | Strong σ-withdrawing | +0.88 vs. -CH₃ | Halogen bonding, metabolic stabilization |
Sulfanyl (-S-) | Mild σ-donating | +0.45 vs. -O- | Redox modulation, conformational flexibility |
Chloro (-Cl) | Moderate σ-withdrawing | +0.71 | Steric hindrance, π-system polarization |
Methyl (-CH₃) | Weak σ-donating | +0.56 | Hydrophobic pocket filling, metabolic blocking |
The strategic fusion of 6-chloro-4-methylquinoline with a 3-(trifluoromethyl)phenyl sulfanyl moiety creates a multifunctional hybrid scaffold designed to synergize distinct pharmacophoric elements. The 6-chloro substituent polarizes the quinoline π-system, enhancing DNA intercalation capability and oxidative stress induction—a mechanism critical in anticancer quinolines like camptothecin [4] [7]. Concurrently, the 4-methyl group provides steric bulk to shield metabolic soft spots, improving pharmacokinetic profiles as observed in methyl-substituted quinolines like mefloquine [4] [10]. The arylthioether linkage, particularly with a 3-trifluoromethylphenyl group, introduces a hydrophobic vector optimized for target binding. This is evidenced by analogs such as 4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline, which demonstrates potent antimicrobial effects attributed to membrane disruption and enzyme inhibition (e.g., Staphylococcus aureus MIC = 8 μg/mL) [5]. Furthermore, the -CF₃ group’s orthogonal positioning maximizes halogen bonding with biomolecular targets, as seen in kinase inhibitors like pelitinib [4]. This hybridization approach leverages complementary substituent effects to amplify bioactivity while mitigating resistance development—a validated strategy in next-generation quinoline drug design [1] [7].
Synthetic Considerations
The synthesis typically employs sequential cyclization and coupling:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: